N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c1-11-7-12(2)25(24-11)15(14-5-6-27-10-14)9-23-17(26)13-3-4-16(22-8-13)18(19,20)21/h3-8,10,15H,9H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSCPGOYNMUWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that incorporates a pyrazole ring, a thiophene moiety, and a trifluoromethyl-substituted nicotinamide. This combination of structural features suggests potential biological activities that warrant detailed exploration. The following sections summarize the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of a 1,3-diketone with hydrazine derivatives.
- Introduction of the Thiophene Ring : A cross-coupling reaction, such as Suzuki or Stille coupling, is generally employed to attach the thiophene moiety to the pyrazole.
- Attachment of the Nicotinamide Group : This can be accomplished via acylation reactions where an acyl chloride reacts with an amine.
The molecular formula for this compound is , with a molecular weight of approximately 363.37 g/mol. The trifluoromethyl group enhances lipophilicity and may improve biological activity.
Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene rings exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Preliminary results suggest dose-dependent cytotoxicity, with IC50 values indicating potency in inhibiting cell proliferation.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| U-937 | 8.2 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The presence of the pyrazole ring allows for interaction with various enzymes involved in cancer progression.
- Apoptosis Induction : Studies have shown that compounds in this class can activate apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins such as p53 and caspase-3.
Anti-inflammatory and Antioxidant Activities
Beyond anticancer effects, compounds similar to this compound have demonstrated anti-inflammatory and antioxidant properties:
- Inflammation Models : In vitro studies indicate that these compounds can reduce pro-inflammatory cytokines in macrophage cultures.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Pyrazole Derivatives : A study found that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines and induced apoptosis through mitochondrial pathways .
- Thioether Compounds : Research on thiophene-containing compounds revealed their potential as effective anti-cancer agents due to their ability to modulate signaling pathways associated with tumor growth .
Q & A
Basic: What synthetic methodologies are reported for preparing nicotinamide derivatives with pyrazole and thiophene substituents?
Answer:
The synthesis of structurally similar nicotinamide derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Stepwise alkylation : Reacting pyrazole-thiophene intermediates with activated nicotinamide halides in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base to facilitate deprotonation and nucleophilic attack .
- Cyclization strategies : As seen in 1,3,4-thiadiazole synthesis, cyclization in DMF with iodine and triethylamine can generate heterocyclic cores, which may be adapted for pyrazole-thiophene systems .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate products, followed by characterization via ¹H/¹³C NMR .
Basic: How is the trifluoromethyl group in the nicotinamide moiety structurally and functionally significant?
Answer:
The -CF₃ group enhances:
- Lipophilicity : Improves membrane permeability, critical for bioavailability in pharmacological studies .
- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes, extending half-life in vivo .
- Electron-withdrawing effects : Stabilizes the pyridine ring, influencing reactivity in subsequent functionalization steps .
Characterization of its electronic effects requires computational methods (e.g., DFT) to map charge distribution .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
Answer:
DoE minimizes trial-and-error by systematically varying parameters:
- Factors to test : Solvent polarity (DMF vs. acetonitrile), temperature (reflux vs. RT), base strength (K₂CO₃ vs. NaOH), and stoichiometry .
- Response variables : Yield, purity (HPLC), and reaction time.
- Statistical analysis : Use a fractional factorial design to identify critical factors. For example, a 2⁴⁻¹ design (16 trials reduced to 8) can reveal interactions between solvent and temperature .
Post-optimization validation with triplicate runs ensures reproducibility .
Advanced: How to resolve contradictions in reported solubility data for trifluoromethyl-containing nicotinamides?
Answer:
Contradictions often arise from:
- Measurement variability : Use standardized protocols (e.g., shake-flask method with HPLC quantification) .
- Polymorphism : Characterize crystalline forms via XRD and DSC to identify solubility differences between polymorphs .
- Solvent effects : Test solubility in biorelevant media (e.g., FaSSIF/FeSSIF) rather than pure buffers to mimic physiological conditions .
Meta-analysis of existing data using tools like PCA (Principal Component Analysis) can isolate confounding variables .
Advanced: What computational tools predict the bioactivity of this compound against kinase targets?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR). Focus on hydrogen bonding with the nicotinamide carbonyl and hydrophobic contacts with the CF₃ group .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., gatekeeper mutations affecting affinity) .
- QSAR models : Train models on public datasets (ChEMBL) using descriptors like logP, topological polar surface area, and H-bond acceptors .
Basic: What analytical techniques confirm the regioselectivity of pyrazole-thiophene coupling?
Answer:
- NOESY NMR : Detects spatial proximity between thiophene protons and pyrazole methyl groups to confirm coupling at the 3-position of thiophene .
- X-ray crystallography : Resolves bond lengths and angles to unambiguously assign regiochemistry .
- LC-MS/MS : Monitors reaction intermediates in real-time to track regioselective pathway dominance .
Advanced: How to troubleshoot low yields in the final amide bond formation step?
Answer:
Low yields may stem from:
- Activation inefficiency : Replace EDCl/HOBt with T3P (propylphosphonic anhydride), which offers higher coupling efficiency and easier purification .
- Steric hindrance : Introduce microwave irradiation (50–100 W) to enhance reaction kinetics under high pressure .
- Byproduct formation : Add scavengers (e.g., polymer-bound trisamine) to sequester unreacted reagents .
Basic: What safety considerations apply when handling intermediates with thiophene and pyrazole groups?
Answer:
- Explosivity risk : Avoid drying thiophene derivatives to <5% moisture; test for peroxides via KI-starch paper .
- Toxicity : Use closed systems for pyrazole handling due to potential neurotoxicity (OSHA PEL: 5 mg/m³) .
- Waste disposal : Quench reaction mixtures with aqueous NaHCO₃ before incineration to neutralize acidic byproducts .
Advanced: How to design a stability-indicating assay for this compound under accelerated degradation conditions?
Answer:
- Stress testing : Expose the compound to 40°C/75% RH (ICH Q1A), 0.1N HCl, 0.1N NaOH, and 3% H₂O₂ for 7 days .
- HPLC method : Use a C18 column (5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradient (5–95% over 20 min) to separate degradation products .
- Forced degradation limits : Ensure ≤10% degradation under each condition to validate method robustness .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and adjust parameters dynamically .
- Crystallization control : Use seed crystals and controlled cooling rates (0.5°C/min) to ensure consistent particle size distribution .
- Quality by Design (QbD) : Define a design space for critical parameters (e.g., pH, agitation speed) using DoE to maintain quality attributes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
